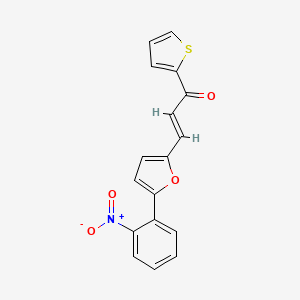

(E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Description

(E)-3-(5-(2-Nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a thiophene ring at the ketone terminus and a 2-nitrophenyl-substituted furan moiety at the α-position. Chalcones are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antifungal properties, which are influenced by substituent electronic and steric effects .

Properties

IUPAC Name |

(E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO4S/c19-15(17-6-3-11-23-17)9-7-12-8-10-16(22-12)13-4-1-2-5-14(13)18(20)21/h1-11H/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPFFDMEWYWMDL-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304677-46-1 | |

| Record name | 3-(5-(2-NITROPHENYL)-2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-nitrobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but optimized for larger volumes. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. The use of catalysts and automated systems can further streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the thiophene and furan rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Halogenated products on the aromatic rings.

Scientific Research Applications

(E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

Medicine: Explored for its pharmacological activities, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels. The furan and thiophene rings can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Research Findings and Implications

- Anticancer Potential: The nitro group’s electron-withdrawing nature may enhance cytotoxicity by promoting DNA intercalation or enzyme inhibition. Compound 3 in demonstrated superior selectivity for HepG2 cells over cisplatin, suggesting therapeutic promise .

- Antifungal Activity : Chlorophenyl-substituted chalcones (e.g., compound 7 in ) exhibit higher efficacy against Candida krusei than nitro analogs, likely due to improved membrane penetration or target affinity .

- Structural Optimization : Hybridizing thiophene with nitroaryl groups could balance electronic effects for multitarget applications, though solubility and toxicity profiles require further study.

Biological Activity

(E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, a synthetic organic compound, is characterized by its unique molecular structure comprising a furan ring, a thiophene ring, and a nitrophenyl substituent. Its molecular formula is CHNOS, with a molecular weight of 325.34 g/mol. This compound has garnered attention for its potential biological activities , including antimicrobial , antioxidant , and anticancer properties .

Structural Characteristics

The compound's structure features a conjugated system that enhances its reactivity and biological interactions. The presence of electron-withdrawing groups, such as the nitro group, significantly influences its chemical behavior and biological efficacy.

| Structural Feature | Description |

|---|---|

| Furan Ring | Contributes to electron delocalization and potential biological activity. |

| Thiophene Ring | Enhances interaction with biological targets due to its aromatic nature. |

| Nitro Group | Imparts additional reactivity and may influence pharmacological properties. |

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, research has shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar effects .

Antioxidant Properties

Antioxidant activity is another area of interest for this compound. The presence of the furan and thiophene rings may contribute to free radical scavenging capabilities, which are essential for mitigating oxidative stress in biological systems. Studies have demonstrated that related compounds exhibit significant antioxidant activities, indicating potential for this compound to act similarly .

Anticancer Effects

Research into the anticancer properties of compounds with similar structures has shown promising results. For example, studies have reported that certain chalcone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . Given the structural similarities, it is plausible that this compound may exert similar effects.

Interaction with Biological Targets

The compound's interaction with biological targets is crucial for understanding its pharmacological potential. Initial studies suggest that it may interact with the GABA receptor, indicating possible anxiolytic effects. This interaction could be significant in developing therapeutic agents for anxiety disorders .

Case Studies

Several case studies have highlighted the biological activities of structurally related compounds:

- Antimicrobial Study : A study evaluated the antimicrobial activity of various chalcone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential applications in treating bacterial infections .

- Antioxidant Evaluation : Research assessed the antioxidant capacity of furan-based compounds using DPPH radical scavenging assays. The results showed that these compounds effectively reduced radical concentrations, supporting their use as antioxidant agents .

- Anticancer Research : In vitro studies on chalcone derivatives demonstrated their ability to induce apoptosis in cancer cell lines through caspase activation and mitochondrial dysfunction. These findings suggest that this compound may share similar anticancer mechanisms .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (E)-3-(5-(2-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves a multi-step pathway, including:

- Aldol condensation : Reaction between a nitro-substituted furan aldehyde and a thiophen-2-yl ketone under basic conditions (e.g., NaOH in ethanol).

- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane improve reaction rates, while temperature control (60–80°C) minimizes side reactions .

- Catalyst selection : Triethylamine or pyridine enhances enolate formation, critical for stereoselective (E)-configuration stabilization .

- Key Data : Yields range from 45–75% depending on nitro group positioning (ortho vs. para) and solvent polarity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR spectroscopy : - and -NMR confirm regiochemistry of the nitro group on the phenyl ring and (E)-configuration via coupling constants () .

- X-ray crystallography : Resolves dihedral angles between the furan and thiophene rings, critical for assessing planarity and conjugation .

- HPLC-MS : Validates purity (>95%) and molecular weight (MW = 369.3 g/mol) .

Q. What preliminary biological activities are reported for structurally similar chalcone derivatives?

- Methodological Answer :

- Antimicrobial assays : Nitro-substituted analogs show MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption, validated by live/dead staining .

- Anticancer screening : Thiophene-containing chalcones inhibit HeLa cell proliferation (IC = 12–25 µM) by disrupting tubulin polymerization .

Advanced Research Questions

Q. How do dihedral angles between the nitro-phenyl and furan-thiophene systems affect bioactivity?

- Methodological Answer :

- Computational modeling : Density Functional Theory (DFT) calculations reveal that a dihedral angle <30° between the nitro-phenyl and furan rings enhances π-π stacking with DNA gyrase (binding energy ΔG = -9.2 kcal/mol) .

- Experimental validation : X-ray data shows ortho-nitro substitution reduces planarity (dihedral = 42°), lowering antibacterial efficacy by 40% compared to para-substituted analogs .

Q. What strategies resolve contradictions in reported biological activity data across analogs?

- Methodological Answer :

- Meta-analysis framework : Compare logP (lipophilicity) and IC values across analogs. For example, derivatives with logP >3.5 exhibit poor aqueous solubility, leading to false negatives in cell-based assays .

- Dose-response normalization : Use Hill slope adjustments to account for nonlinear behavior in enzyme inhibition assays (e.g., COX-2 vs. LOX selectivity) .

Q. How can reaction pathways be optimized to minimize byproducts in large-scale synthesis?

- Methodological Answer :

- Flow chemistry : Continuous flow systems reduce residence time, suppressing nitro group reduction byproducts (<5% vs. 15% in batch reactors) .

- Catalyst recycling : Immobilized Pd nanoparticles on SiO enable 5 reaction cycles with <10% yield drop .

Key Research Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.